molecular formula C11H10ClN B8431988 2-(4-Chlorobenzyl)pyrrole CAS No. 86770-47-0

2-(4-Chlorobenzyl)pyrrole

Cat. No.: B8431988
CAS No.: 86770-47-0
M. Wt: 191.65 g/mol
InChI Key: XGOXHHTWVHVHDQ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the 4-chlorobenzyl group attached to the pyrrole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)pyrrole typically involves the reaction of 4-chlorobenzyl chloride with pyrrole under basic conditions. A common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: Reduction of the 4-chlorobenzyl group can yield the corresponding 4-chlorobenzyl alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: 4-Chlorobenzyl alcohol.

    Substitution: Various acylated or sulfonylated pyrrole derivatives.

Scientific Research Applications

2-(4-Chlorobenzyl)pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzyl)pyrrole.

    4-Chlorobenzyl alcohol: A reduction product of 4-chlorobenzyl chloride.

    4-Chlorobenzylamine: Another derivative of 4-chlorobenzyl chloride with different functional properties.

Uniqueness

This compound is unique due to the combination of the pyrrole ring and the 4-chlorobenzyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

86770-47-0

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2

InChI Key

XGOXHHTWVHVHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Heat 20 g of 2-(4-chlorobenzoyl)pyrrole, 15 g of hydrazine hydrate, 28 g of potassium hydroxide and 100 ml of diethylene glycol to 150° for 2 hours. Allow the mixture to cool. Dilute it with water to twice its volume. Add hydrochloric acid to it until its pH is about 3 before extracting it with diethyl ether. Free the organic phase from solvent to obtain 2-(4-chlorobenzyl)pyrrole as oil remaining behind. Dissolve the oil in 25 ml of ethanol, and add this solution dropwise to a boiling mixture of 150 ml of 20% strength hydrochloric acid and zinc amalgum (prepared from 100 g of zinc, 10 g of mercury chloride and 150 ml of 0.5 N hydrochloric acid). Then add a further 200 ml of 20% strength hydrochloric acid and 50 g of amalgam and boil the resulting reaction mixture for a further 4 hours. Allow the mixture to cool, filter it, extract the filtrate with ethyl acetate (5×200 ml), concentrate the organic solution, add 6 N sodium hydroxide solution to the concentrate until zinc salts therein dissolve, and then extract with diethyl ether. Concentrate the ether solution. Dissolve the oil remaining behind in 200 ml of ethanol and hydrogenate on Pt/C contact. Filter the catalyst from the hydrogenated product. Concentrate the filtrate and then distil the concentrate under a vacuum to obtain the title compound [b.p. 76° to 79° at 0.005 mm of Hg]. The hydrochloric melts at 190° to 192°.
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20 g
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15 g
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28 g
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100 mL
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